N,N'-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate
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Overview
Description
N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its ability to interact with different molecular targets and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate involves multiple steps, starting with the preparation of the intermediate compounds. The reaction typically involves the condensation of ethylenediamine with octadeca-9,12-dienoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate include:
- N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate
- N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) diacetate
Uniqueness
N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound with diverse applications in scientific research and industry.
Properties
CAS No. |
94023-32-2 |
---|---|
Molecular Formula |
C42H78N4O2.C2H4O2 C44H82N4O4 |
Molecular Weight |
731.1 g/mol |
IUPAC Name |
acetic acid;(9E,12E)-N-[2-[2-[2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C42H78N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h11-14,17-20,43-44H,3-10,15-16,21-40H2,1-2H3,(H,45,47)(H,46,48);1H3,(H,3,4)/b13-11+,14-12+,19-17+,20-18+; |
InChI Key |
MLCMOWWJMQXVNA-AGIJYSFMSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCC/C=C/C/C=C/CCCCC.CC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCC=CCC=CCCCCC.CC(=O)O |
Origin of Product |
United States |
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